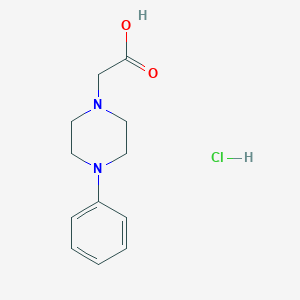
1-Eicosanol, 2-tetradecyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Eicosanol, 2-tetradecyl- is a long-chain alcohol that is commonly used in scientific research for its unique properties. This compound is a white crystalline solid that is soluble in water and alcohol. It has a molecular formula of C24H50O and a molecular weight of 354.66 g/mol.
Wirkmechanismus
The mechanism of action of 1-Eicosanol, 2-tetradecyl- is not fully understood. However, it is believed to interact with the lipid bilayer of cell membranes, altering their structure and function. This compound has been shown to increase the fluidity of membranes and to disrupt their integrity. It has also been shown to induce membrane fusion and to promote the formation of lipid domains.
Biochemische Und Physiologische Effekte
1-Eicosanol, 2-tetradecyl- has been shown to have a number of biochemical and physiological effects. It has been shown to increase the permeability of cell membranes, allowing for the uptake of hydrophobic compounds. It has also been shown to increase the activity of certain enzymes, such as lipase and phospholipase. In addition, it has been shown to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-Eicosanol, 2-tetradecyl- in lab experiments is its ability to solubilize hydrophobic compounds. This makes it a useful tool for the study of membrane proteins and other hydrophobic molecules. However, one limitation of this compound is its potential toxicity. It has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are a number of future directions for the study of 1-Eicosanol, 2-tetradecyl-. One area of research is the development of new lipid-based drug delivery systems. This compound has the potential to improve the solubility and bioavailability of hydrophobic drugs. Another area of research is the study of membrane structure and function. This compound can be used to investigate the role of lipids in membrane organization and dynamics. Finally, the anti-inflammatory and anti-tumor properties of 1-Eicosanol, 2-tetradecyl- warrant further investigation for potential therapeutic applications.
Synthesemethoden
1-Eicosanol, 2-tetradecyl- can be synthesized through the reduction of eicosanoic acid with lithium aluminum hydride. This reaction produces 1-eicosanol, which can then be reacted with tetradecyl bromide to produce 1-Eicosanol, 2-tetradecyl-. The reaction is carried out in anhydrous conditions using a reflux condenser.
Wissenschaftliche Forschungsanwendungen
1-Eicosanol, 2-tetradecyl- is commonly used in scientific research as a surfactant and emulsifier. It is used to stabilize oil-in-water emulsions and to solubilize hydrophobic compounds. This compound is also used in the preparation of liposomes and other lipid-based drug delivery systems. In addition, it has been used in the study of membrane structure and function.
Eigenschaften
CAS-Nummer |
119691-49-5 |
|---|---|
Produktname |
1-Eicosanol, 2-tetradecyl- |
Molekularformel |
C34H70O |
Molekulargewicht |
494.9 g/mol |
IUPAC-Name |
2-tetradecylicosan-1-ol |
InChI |
InChI=1S/C34H70O/c1-3-5-7-9-11-13-15-17-18-19-20-22-24-26-28-30-32-34(33-35)31-29-27-25-23-21-16-14-12-10-8-6-4-2/h34-35H,3-33H2,1-2H3 |
InChI-Schlüssel |
HVTNWJPMARCVBP-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CO |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCC(CCCCCCCCCCCCCC)CO |
Andere CAS-Nummern |
119691-49-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



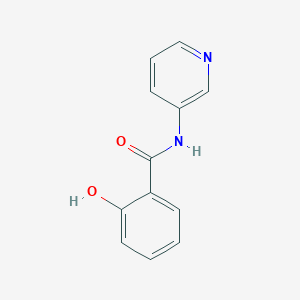
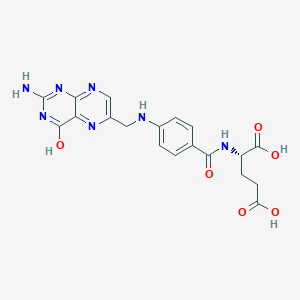
![Methyl 8-methyl-3-oxo-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B50500.png)
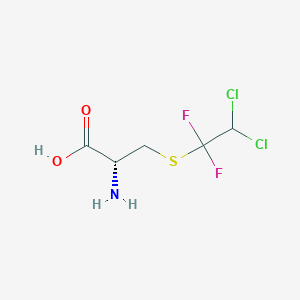
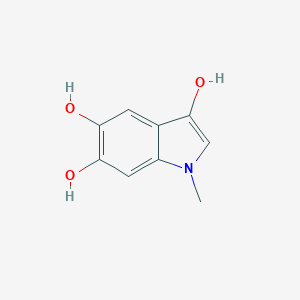
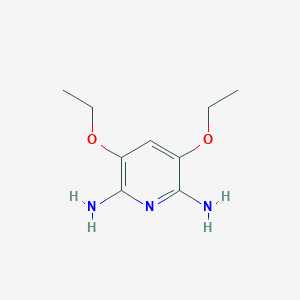

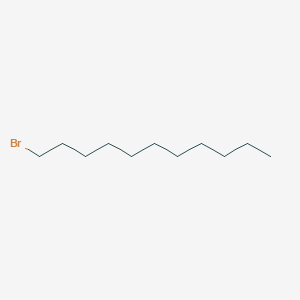
![3-[(1S,2S)-2-[[Bis(trideuteriomethyl)amino]methyl]-1-hydroxycyclohexyl]phenol](/img/structure/B50513.png)
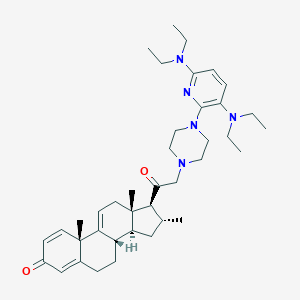
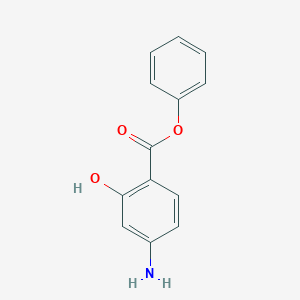
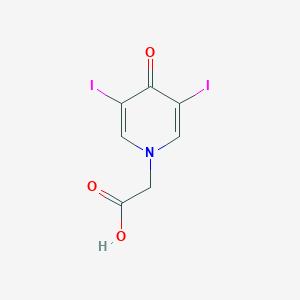
![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)
